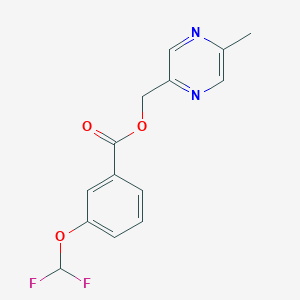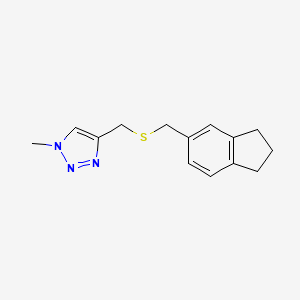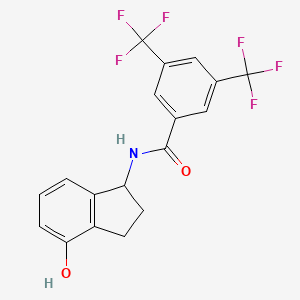
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are compounds with the general structure R₁R₂N-CO-NR₃R₄, where R groups can be hydrogen or organic substituents. This particular compound features a phenyl group, a methyl group, and an oxan-4-yl group attached to the urea core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. For example, the reaction between 3-Methyl-3-phenylbutan-2-amine and oxan-4-yl isocyanate under controlled conditions can yield the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted urea derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(3-Methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the oxan-4-yl group may impart unique steric and electronic properties, differentiating it from other urea derivatives.
Propriétés
IUPAC Name |
1-(3-methyl-3-phenylbutan-2-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(17(2,3)14-7-5-4-6-8-14)18-16(20)19-15-9-11-21-12-10-15/h4-8,13,15H,9-12H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIJMYKAVXDHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-2-[(4-methylsulfonylphenyl)methylsulfonyl]imidazole](/img/structure/B7421569.png)
![N-[4-(benzimidazol-1-yl)phenyl]-2-cyclopentylsulfonylacetamide](/img/structure/B7421574.png)
![2-[(7-Aminopyrido[2,3-d]pyrimidin-4-yl)amino]-2-(1-methylpyrazol-4-yl)ethanol](/img/structure/B7421581.png)



![2-(4-methylpiperazin-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-phenylethanamine](/img/structure/B7421606.png)
![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine](/img/structure/B7421611.png)
![Methyl 5-[[1-[4-(dimethylamino)phenyl]piperidin-4-yl]carbamoyl]-1-methylpyrrole-2-carboxylate](/img/structure/B7421628.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-hydroxyphenyl)ethyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7421649.png)
![N-(1-adamantyl)-N-(furan-2-ylmethyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B7421656.png)
![N-[2-(2,6-dichlorophenyl)-2-hydroxyethyl]-N'-(3-phenyl-1,2-thiazol-5-yl)oxamide](/img/structure/B7421662.png)
